
Phenyl 3-iodopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl 3-iodopropanoate is an organic compound characterized by the presence of a phenyl group attached to a 3-iodopropanoate moiety
準備方法
Synthetic Routes and Reaction Conditions: Phenyl 3-iodopropanoate can be synthesized through several methods. One common approach involves the esterification of 3-iodopropanoic acid with phenol in the presence of a dehydrating agent such as sulfuric acid. Another method includes the reaction of phenyl magnesium bromide (a Grignard reagent) with ethyl 3-iodopropanoate, followed by hydrolysis to yield the desired ester.
Industrial Production Methods: On an industrial scale, the production of this compound typically involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also employ catalysts to enhance the reaction rate and yield.
化学反応の分析
Types of Reactions: Phenyl 3-iodopropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with reagents such as sodium hydroxide or potassium cyanide.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for reduction reactions.
Major Products:
Nucleophilic Substitution: Depending on the nucleophile, products can include phenyl 3-hydroxypropanoate, phenyl 3-cyanopropanoate, or phenyl 3-aminopropanoate.
Oxidation: Products may include phenyl 3-carboxypropanoate or other oxidized derivatives.
Reduction: The primary product is phenyl 3-hydroxypropanoate.
科学的研究の応用
Phenyl 3-iodopropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity and ability to form covalent bonds with biological molecules.
Medicine: Explored for its potential in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of phenyl 3-iodopropanoate involves its reactivity with nucleophiles and electrophiles. The iodine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The ester group can undergo hydrolysis or other transformations, depending on the reaction conditions. The molecular targets and pathways involved in its reactions are primarily dictated by the nature of the nucleophile or electrophile it interacts with.
類似化合物との比較
Phenyl 3-iodopropanoate can be compared with other similar compounds such as:
Phenyl 3-bromopropanoate: Similar in structure but with a bromine atom instead of iodine, leading to different reactivity and reaction conditions.
Phenyl 3-chloropropanoate: Contains a chlorine atom, which is less reactive than iodine, affecting the types of reactions it undergoes.
Phenyl 3-fluoropropanoate: The fluorine atom significantly alters the compound’s reactivity due to its high electronegativity and bond strength.
Uniqueness: this compound is unique due to the presence of the iodine atom, which is a better leaving group compared to bromine, chlorine, or fluorine. This makes it more reactive in nucleophilic substitution reactions, providing a versatile tool for synthetic chemists.
特性
CAS番号 |
138174-08-0 |
|---|---|
分子式 |
C9H9IO2 |
分子量 |
276.07 g/mol |
IUPAC名 |
phenyl 3-iodopropanoate |
InChI |
InChI=1S/C9H9IO2/c10-7-6-9(11)12-8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChIキー |
LCVDTCUBCVDZJL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC(=O)CCI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


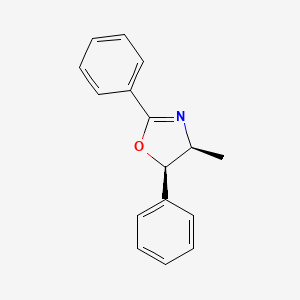
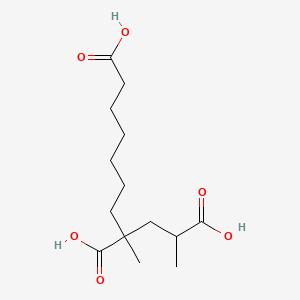
![Di([1,1'-biphenyl]-4-yl)phosphane](/img/structure/B14264210.png)

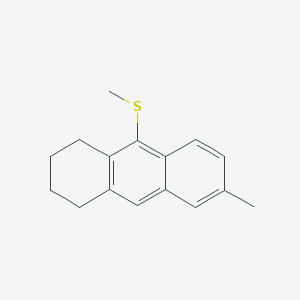

![1-(Chloromethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14264253.png)
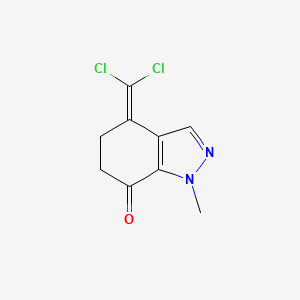
![(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]pentanedioic acid](/img/structure/B14264269.png)
methanone](/img/structure/B14264271.png)

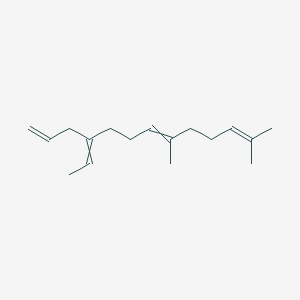
silane](/img/structure/B14264288.png)
![N~1~,N~2~-Bis[1-(pyridin-2-yl)propan-2-yl]ethane-1,2-diamine](/img/structure/B14264299.png)
